molecular formula C8H16N2O B8154733 (S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide

(S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide

Cat. No.: B8154733
M. Wt: 156.23 g/mol
InChI Key: FVSXUDJYTCKUNR-ZETCQYMHSA-N
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Description

(S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the hydroalkylation of 3-pyrrolines using a cobalt or nickel catalyst to achieve regio- and enantioselective synthesis .

Industrial Production Methods

Industrial production of (S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups to the nitrogen atom.

Scientific Research Applications

(S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Ethyl-2-(pyrrolidin-3-yl)acetamide is unique due to its specific stereochemistry and the presence of both ethyl and acetamide groups, which confer distinct biological properties and reactivity compared to other pyrrolidine derivatives.

Properties

IUPAC Name

N-ethyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSXUDJYTCKUNR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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